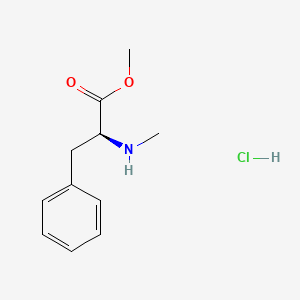

N-Me-Phe-OMe HCl

Vue d'ensemble

Description

N-Methyl-L-phenylalanine methyl ester hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a white or off-white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the protection of the amino group of L-phenylalanine methyl ester with a Boc-group. This is followed by N-methylation using methyl iodide and sodium hydride to yield Boc-L-N-methylphenylalanine methyl ester. The Boc-group is then removed using trifluoroacetic acid to obtain the final product .

Industrial Production Methods

Industrial production methods for N-Methyl-L-phenylalanine methyl ester hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylalanine methyl esters .

Applications De Recherche Scientifique

Peptide Synthesis

N-Methylation in Peptide Chemistry

N-Me-Phe-OMe HCl is crucial in synthesizing N-methylated peptides. The introduction of a methyl group at the nitrogen atom of phenylalanine alters the peptide's properties, enhancing its biological activity and stability. For instance, the synthesis of N-methylated tetracyclopeptides has been reported, where N-Me-Phe-OMe is coupled with other amino acids to form cyclic structures that exhibit improved biopotential compared to their non-methylated counterparts .

Case Study: Cyclization of Tetracyclopeptides

A study demonstrated the synthesis of a tetracyclopeptide using N-Me-Phe-OMe as a building block. The cyclization process involved coupling Boc-protected N-methylated amino acids with proline derivatives, yielding cyclic structures with enhanced pharmacological properties. The cyclization was facilitated by specific coupling agents, leading to a high yield of the desired product .

| Compound | Yield (%) | Cyclization Method | Biological Activity |

|---|---|---|---|

| Cyclo(l-Pro-l-N-(Me)Leu-l-Pro-l-N-(Me)Phe) | 89% | DCC/EDC·HCl | High biopotential |

Drug Development

Role in PRMT5 Inhibition

Recent research highlights the potential of N-Me-Phe-OMe in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. Compounds derived from N-Me-Phe-OMe have shown promise in clinical trials, demonstrating selective inhibition of PRMT5 and exhibiting manageable toxicity profiles . These findings suggest that N-Me-Phe-OMe could be pivotal in creating targeted cancer therapies.

Biochemical Studies

Investigating Enzyme Interactions

N-Methylated amino acids like N-Me-Phe-OMe are often used to study enzyme-substrate interactions due to their unique structural properties. For example, studies have shown that incorporating N-methylated phenylalanine into peptide sequences can prevent racemization during enzymatic reactions, thus preserving the chirality necessary for biological activity . This characteristic is particularly valuable in synthesizing peptides for therapeutic applications.

Modification of Peptides

Post-Synthetic Modifications

N-Me-Phe-OMe serves as a substrate for various post-synthetic modifications aimed at enhancing peptide functionality. For example, modifications involving olefination reactions have been explored using N-Me-Phe-OMe-containing peptides, leading to novel derivatives with altered biological activities . Such modifications are essential for tailoring peptides for specific therapeutic targets.

Mécanisme D'action

The mechanism of action of N-Methyl-L-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzyme catalysis and receptor binding, which can lead to various biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the N-methyl group.

N-Methyl-L-tyrosine methyl ester hydrochloride: Similar but contains an additional hydroxyl group on the aromatic ring.

N-Methyl-L-tryptophan methyl ester hydrochloride: Similar but contains an indole ring instead of a phenyl ring

Uniqueness

N-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific N-methylation, which enhances its stability and alters its interaction with biological targets. This makes it particularly useful in the synthesis of peptides and in the study of enzyme-substrate interactions .

Activité Biologique

N-Methyl-Phenylalanine Methyl Ester Hydrochloride (N-Me-Phe-OMe HCl) is a synthetic derivative of phenylalanine, characterized by a methyl group attached to the nitrogen atom of the amino acid structure. This modification significantly influences its biological properties and potential applications in pharmacology and biochemistry.

- Chemical Formula : C₁₁H₁₆ClNO₂

- Molecular Weight : 229.71 g/mol

- Solubility : The hydrochloride form enhances water solubility, making it suitable for various biochemical applications.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Interaction with Neuropeptide Receptors

- This compound bears structural similarities to certain neuropeptides, suggesting potential interactions with neuropeptide receptors. This characteristic is crucial for understanding neuropeptide functions and developing drugs targeting these receptors.

2. Enzyme Substrate

- The compound's ester group allows it to act as a substrate for esterases. Research into these interactions can provide insights into enzyme activity and contribute to the development of new enzyme inhibitors for therapeutic purposes.

3. Organic Synthesis Applications

- This compound serves as a versatile building block in organic synthesis, enabling further chemical modifications that may lead to novel compounds with various medicinal applications.

Table 1: Summary of Biological Activities

Case Study: Neuropeptide Analogue Research

A study investigated the interaction of this compound with neuropeptide receptors. The research aimed to determine the compound's efficacy in modulating receptor activity, which could lead to advancements in neuropharmacology. Results indicated that this compound could enhance receptor signaling, suggesting its potential as a therapeutic agent in neurological disorders .

Case Study: Enzymatic Activity

Another study focused on the enzymatic properties of this compound, particularly its role as a substrate for specific esterases. The findings revealed that the compound could be effectively utilized in synthesizing peptide bonds under mild conditions, which is advantageous for developing new peptide-based therapeutics .

Propriétés

IUPAC Name |

methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGLAQTUGRAAB-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718689 | |

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19460-86-7 | |

| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.